Indapamide hemihydrate

Description

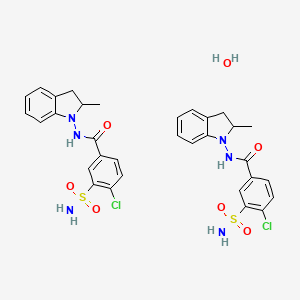

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

180004-24-4 |

|---|---|

Molecular Formula |

C32H34Cl2N6O7S2 |

Molecular Weight |

749.7 g/mol |

IUPAC Name |

bis(4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide);hydrate |

InChI |

InChI=1S/2C16H16ClN3O3S.H2O/c2*1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23;/h2*2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23);1H2 |

InChI Key |

GPFKQEHXQLDCEK-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Indapamide hemihydrate; Indapamide hydrate; D06401; Tenaxil; UNII-W0LY35K007; |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Indapamide Hemihydrate from 4-Chloro-3-Sulphamoylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a diuretic and antihypertensive drug, is synthesized from the key starting material 4-chloro-3-sulphamoylbenzoic acid through several efficient pathways. This technical guide provides an in-depth analysis of the primary synthetic routes, including both classical and modern methodologies. Detailed experimental protocols, quantitative data on yields and purity, and diagrammatic representations of the synthesis workflows are presented to offer a comprehensive resource for researchers and professionals in the field of pharmaceutical development. The guide focuses on two main strategies: a traditional two-step approach involving an acid chloride intermediate and a more direct one-pot condensation method, while also touching upon the final crystallization to obtain Indapamide hemihydrate.

Introduction

Indapamide is a sulfonamide diuretic with an indole ring structure, widely used in the treatment of hypertension.[1][2] Its synthesis primarily originates from 4-chloro-3-sulphamoylbenzoic acid. The core of the synthesis involves the formation of an amide bond between 4-chloro-3-sulphamoylbenzoic acid and 1-amino-2,3-dihydro-2-methyl-1H-indole.[1] This can be achieved through different chemical strategies, each with its own set of advantages and challenges regarding yield, purity, safety, and cost-effectiveness. This guide will explore the most common and effective synthesis pathways.

Synthesis Pathways

Two primary pathways for the synthesis of Indapamide from 4-chloro-3-sulphamoylbenzoic acid have been extensively reported:

-

Pathway A: The Acyl Chloride Route. This is a conventional two-step method.

-

Pathway B: The One-Pot Condensation Route. This approach utilizes a coupling agent to facilitate the direct reaction between the carboxylic acid and the amine.

Pathway A: The Acyl Chloride Route

This traditional method involves the initial conversion of 4-chloro-3-sulphamoylbenzoic acid to its more reactive acyl chloride derivative, 4-chloro-3-sulphamoylbenzoyl chloride. This intermediate is then reacted with 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride to form Indapamide.[3][4]

Step 1: Formation of 4-chloro-3-sulphamoylbenzoyl chloride

4-chloro-3-sulphamoylbenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to yield the corresponding acyl chloride.[3][5]

Step 2: Condensation with 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride

The synthesized 4-chloro-3-sulphamoylbenzoyl chloride is then condensed with 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride generated during the reaction.[3][4]

Diagram of the Acyl Chloride Pathway

Caption: Acyl Chloride Pathway for Indapamide Synthesis.

Pathway B: One-Pot Condensation Route

To circumvent the use of hazardous reagents like thionyl chloride and to simplify the process, one-pot condensation methods have been developed.[6][7] These methods involve the direct coupling of 4-chloro-3-sulphamoylbenzoic acid with 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride using a dehydrating condensation agent.

Commonly used condensing agents include:

-

N,N'-Dicyclohexylcarbodiimide (DCC)[8]

The reaction is typically carried out in an aprotic organic solvent in the presence of a base like triethylamine.[6][8]

Diagram of the One-Pot Condensation Pathway

Caption: One-Pot Condensation Pathway for Indapamide Synthesis.

Experimental Protocols

Protocol for Acyl Chloride Route

Step 1: Synthesis of 4-chloro-3-sulphamoylbenzoyl chloride [3]

-

Reactants: 4-chloro-3-sulphamoylbenzoic acid, Thionyl chloride.

-

Procedure: A mixture of 4-chloro-3-sulphamoylbenzoic acid and an excess of thionyl chloride is refluxed. After the reaction is complete, the excess thionyl chloride is removed by distillation.

-

Yield: 97.4%[3]

Step 2: Synthesis of Indapamide [3]

-

Reactants: 4-chloro-3-sulphamoylbenzoyl chloride, 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride, Triethylamine.

-

Solvent: Tetrahydrofuran or another suitable aprotic solvent.[4]

-

Procedure: 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride is dissolved in the solvent, and triethylamine is added. The solution is cooled, and a solution of 4-chloro-3-sulphamoylbenzoyl chloride in the same solvent is added dropwise. The reaction mixture is stirred at a controlled temperature. After completion, the product is isolated by filtration and purified.

-

Yield: 77.4%[3]

Protocol for One-Pot Condensation Route (using DIC)[6]

-

Reactants: 4-chloro-3-sulphamoylbenzoic acid, N-amino-2-methylindoline hydrochloride, N,N'-Diisopropylcarbodiimide (DIC), Triethylamine.

-

Solvent: Dichloromethane.[6]

-

Procedure: N-amino-2-methylindoline hydrochloride is suspended in dichloromethane, and triethylamine is added with stirring. The mixture is cooled to 10°C. N,N'-DIC and 4-chloro-3-sulphamoylbenzoic acid are then added. The reaction is maintained at 15°C for 10 hours. After the reaction, the insoluble by-products are filtered off, and the solvent is evaporated. The crude product is recrystallized from an isopropanol-water solution.

-

Yield: 89.9%[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

Table 1: Yields for the Acyl Chloride Route

| Step | Starting Materials | Reagents | Yield (%) | Reference |

| 1. Acyl Chloride Formation | 4-chloro-3-sulphamoylbenzoic acid | Thionyl chloride | 97.4 | [3] |

| 2. Condensation | 4-chloro-3-sulphamoylbenzoyl chloride, 1-amino-2,3-dihydro-2-methyl-1H-indole HCl | Triethylamine | 77.4 | [3] |

Table 2: Yields and Conditions for the One-Pot Condensation Route

| Condensing Agent | Solvent | Base | Reaction Time (h) | Reaction Temp (°C) | Yield (%) | Purity (HPLC) | Reference |

| N,N'-Diisopropylcarbodiimide (DIC) | Dichloromethane | Triethylamine | 10 | 15 | 89.9 | - | [6] |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Dichloromethane | Triethylamine | 4 | 4 | 83.4 | - | [8] |

| Chloro-1,3-dimethyl-2-chloroimidazoline | Ethyl Acetate | Triethylamine | 12 | Room Temp | 89.4 | 99.67% | [9] |

| Chloro-1,3-dimethyl-2-chloroimidazoline | THF | Pyridine | 16 | Room Temp | 93.1 | 99.72% | [10] |

Crystallization of this compound

The final step in the synthesis is the purification of the crude Indapamide. Recrystallization from a mixture of isopropanol and water is a common method to obtain the product in a crystalline form.[6][9] Indapamide can exist as a hemihydrate, which is a non-stoichiometric hydrate where water molecules are weakly bound within the crystal structure.[11][12] The presence of water can be up to 3% by weight as per the European Pharmacopoeia.[12]

Conclusion

The synthesis of this compound from 4-chloro-3-sulphamoylbenzoic acid can be effectively achieved through two main pathways. The traditional acyl chloride route is a well-established method, while the one-pot condensation approach offers a more streamlined, safer, and often higher-yielding alternative. The choice of condensing agent in the one-pot method significantly influences the reaction conditions and outcomes. Proper purification, typically through recrystallization, is crucial to obtain the final product with the desired purity and in its hemihydrate form. This guide provides the foundational knowledge and detailed protocols to aid in the successful synthesis and development of Indapamide.

References

- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]

- 7. Synthesis method of indapamide - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]

- 9. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of indapamide determined from powered diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Indapamide Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of Indapamide Hemihydrate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and structural relationships.

Chemical Identity and Structure

Indapamide is a thiazide-like diuretic and antihypertensive agent.[1] It is classified as a non-thiazide sulfonamide diuretic.[2] The hemihydrate form indicates the presence of one water molecule for every two molecules of indapamide.[3][4]

| Identifier | Value | Reference |

| IUPAC Name | bis(4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide);hydrate | [3] |

| CAS Number | 180004-24-4 | [3][5][6] |

| Molecular Formula | C₃₂H₃₄Cl₂N₆O₇S₂ (representing 2 indapamide molecules and 1 water molecule) | [3][6] |

| Molecular Weight | 749.7 g/mol | [3][6] |

| Parent Compound Formula | C₁₆H₁₆ClN₃O₃S | [1] |

| Parent Compound M.W. | 365.8 g/mol | [1] |

Physicochemical Properties

This compound's physicochemical properties are crucial for its formulation, delivery, and pharmacokinetic profile. It is categorized as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[5]

| Property | Value | Reference |

| Physical Description | White to yellowish-white crystalline powder, odorless. | [7] |

| Melting Point | 160-162 °C | [1][5][8] |

| pKa | 8.8 ± 0.2 (at 25 °C) | [1][5] |

| LogP | 2.2 | [1][5] |

| Aqueous Solubility | 75 mg/L (practically insoluble) | [5] |

| Organic Solvent Solubility | Soluble in DMSO, methanol, ethanol, acetonitrile, glacial acetic acid, and ethyl acetate. | [5][7] |

Crystallography and Polymorphism

Indapamide can exist in various crystalline forms, including a non-stoichiometric hydrate where water molecules are weakly and reversibly bound within the crystal structure.[9][10] This means the crystal framework remains largely unchanged during hydration and dehydration.[9] Studies have confirmed the existence of one polymorphic form and three pseudopolymorphic forms (solvates) of indapamide.[11][12] The conflict between alternative crystal structures in the Cambridge Structural Database was resolved using 13C solid-state NMR, confirming that the asymmetric unit contains four distinct indapamide molecules (Z' = 4).[13][14]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

| Spectroscopic Data | Details | Reference |

| Infrared (IR) Spectroscopy | An ATR-IR spectrum is available from the Forensic Spectral Research source via the NIST Mass Spectrometry Data Center. | [1] |

| Mass Spectrometry (MS) | LC-MS and GC-MS are used for estimation in biological samples and pharmaceutical formulations. Target ions in LC-MS using electrospray ionization are often monitored at m/z 364.3 or 364.0. | [1][7] |

| Nuclear Magnetic Resonance (NMR) | 1D-NMR and 2D-NMR (like TOCSY and HSQC) are used for the unambiguous characterization of indapamide and its degradation products. 13C solid-state NMR has been instrumental in resolving its crystal structure. | [13][15] |

Mechanism of Action

Indapamide exerts its therapeutic effects through a dual mechanism involving both renal and vascular actions.

-

Diuretic Action : It primarily acts on the distal convoluted tubule of the nephron, where it inhibits the Na+/Cl- cotransporter.[1][16][17] This action reduces the reabsorption of sodium and chloride, leading to increased excretion of sodium and water (diuresis).[2][16][17] The resulting decrease in plasma volume contributes to its antihypertensive effect.[1][17]

-

Vascular Action : Unlike traditional thiazide diuretics, indapamide also possesses direct vasodilatory properties.[2][16] This effect is believed to involve the modulation of calcium ion channels in vascular smooth muscle cells, leading to muscle relaxation and a decrease in peripheral resistance.[2][16]

Caption: Mechanism of Action of Indapamide.

Experimental Protocols

A common synthesis route for indapamide involves a multi-step process starting from 4-chloro-3-sulfamoylbenzoic acid.[18] A modern approach avoids harsher reagents like thionyl chloride for improved safety and reduced environmental impact.[19]

Protocol: Synthesis via Condensation [19][20]

-

Dissolution : Dissolve N-amino-2-methyl indoline hydrochloride in an aprotic organic solvent (e.g., dichloromethane).

-

Neutralization : Add triethylamine dropwise with stirring to neutralize the hydrochloride salt.

-

Condensation : Add 4-chloro-3-sulfonamido-benzoic acid to the mixture.

-

Activation : Introduce a dehydrating condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

-

Reaction : Maintain the reaction at a low temperature (0-20 °C) for 2 to 20 hours to form the crude indapamide product.

-

Purification : The crude product is isolated and purified by recrystallization from an isopropanol-water solvent system to yield the final indapamide product.

Caption: Workflow for Indapamide Synthesis.

RP-HPLC is a widely used technique for the determination of indapamide in bulk drug and pharmaceutical dosage forms.[21][22]

Protocol: RP-HPLC for Tablet Analysis [21]

-

Standard Preparation : Prepare a stock solution of indapamide reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10-60 µg/mL).

-

Sample Preparation :

-

Weigh and finely powder 20 indapamide tablets.

-

Accurately weigh a portion of the powder equivalent to 2.5 mg of indapamide and transfer it to a 100 mL volumetric flask.

-

Add the mobile phase, and sonicate for 15 minutes to dissolve the active ingredient.

-

Filter the resulting suspension through a 0.22 µm membrane filter.

-

Dilute a suitable aliquot of the filtrate with the mobile phase to achieve a final concentration within the calibration range.

-

-

Chromatographic Conditions :

-

Column : C18 (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase : Acetonitrile:Methanol:Water (40:50:10 v/v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 242 nm.

-

Injection Volume : 10 µL.

-

-

Analysis : Inject the prepared standard and sample solutions into the chromatograph. The amount of indapamide in the sample is determined by comparing the peak area with the standard calibration curve.

References

- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. This compound | C32H34Cl2N6O7S2 | CID 23725081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Buy this compound | 180004-24-4 | >98% [smolecule.com]

- 6. medkoo.com [medkoo.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Indapamide CAS#: 26807-65-8 [m.chemicalbook.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Solid state investigation and characterization of the polymorphic and pseudopolymorphic forms of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resolving alternative structure determinations of indapamide using 13C solid-state NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Indapamide? [synapse.patsnap.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. scholars.mssm.edu [scholars.mssm.edu]

- 19. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]

- 20. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. ijbpas.com [ijbpas.com]

An In-depth Technical Guide to the Non-Stoichiometric Hydrate Nature of Indapamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indapamide, a diuretic and antihypertensive drug, is known to exist as a non-stoichiometric hydrate. This characteristic is of significant importance in pharmaceutical development and quality control, as the variable water content can influence the material's physicochemical properties, including stability, dissolution rate, and manufacturability. This technical guide provides a comprehensive investigation into the non-stoichiometric hydrate nature of Indapamide, detailing the experimental methodologies used for its characterization, presenting quantitative data from various analytical techniques, and visualizing the logical workflow for its analysis.

The water content in Indapamide is not fixed to a specific stoichiometric ratio but can vary, typically up to 3.5% by weight, depending on the ambient relative humidity.[1][2][3] This behavior is attributed to the presence of water molecules that are weakly and reversibly bound within voids or channels of the crystal lattice.[1][2] The fundamental crystal structure of the Indapamide molecule remains largely unchanged during the processes of hydration and dehydration.[1][2] This guide synthesizes data from key analytical techniques including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Karl Fischer Titration, and Dynamic Vapor Sorption (DVS) to provide a thorough understanding of this phenomenon.

The Concept of Non-Stoichiometric Hydrates

In contrast to stoichiometric hydrates which contain water molecules in a definite molar ratio to the drug molecule, non-stoichiometric hydrates have a variable water content within a stable crystal lattice.[1] This is often due to the presence of channels or voids in the crystal structure that can accommodate water molecules without causing a phase transition. The water in non-stoichiometric hydrates is generally more mobile and can be reversibly lost and regained with changes in environmental conditions such as temperature and humidity.

Experimental Investigation of Indapamide's Hydrate Nature

The characterization of Indapamide's non-stoichiometric hydrate involves a suite of analytical techniques to probe its thermal behavior, crystal structure, and interaction with water vapor.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in assessing the thermal stability and phase transitions of Indapamide hydrate.

3.1.1 Data Presentation

| Parameter | Commercial Indapamide (Hydrated) | Anhydrous Indapamide (Form I) | Anhydrous Indapamide (Melt-Cooled) |

| Water Loss (TGA) | 2.5 - 3.5% (starting from room temperature) | ~0.11% | N/A |

| Dehydration Event (DSC) | Broad endotherm at 53.6 – 112 °C[3] | N/A | N/A |

| Melting Point (DSC) | ~160 - 174 °C (of the dehydrated form)[3][4] | 189 °C[3] | ~166.55 °C |

| Enthalpy of Fusion (DSC) | 76.75 J/g (for the dehydrated form)[3] | 156.3 J/g[3] | 77.5 ± 0.7 J/g[5] |

Note: The melting point and enthalpy of fusion for the commercial form correspond to the anhydrous material formed after dehydration upon heating in the DSC.

3.1.2 Experimental Protocols

-

Thermogravimetric Analysis (TGA):

-

Instrument: TGA/SDTA 851e thermobalance or equivalent.

-

Sample Pan: Platinum crucible.

-

Sample Size: Approximately 5 mg.

-

Temperature Range: 25 °C to 300 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Dynamic nitrogen atmosphere (50 mL/min).[4]

-

Procedure: The sample is placed in the pan, and the mass loss is monitored as a function of temperature.

-

-

Differential Scanning Calorimetry (DSC):

-

Instrument: DSC 822 with IntraCooler or equivalent.

-

Sample Pan: Aluminum pan, potentially with a pinhole to allow for water vapor to escape.

-

Sample Size: 2-5 mg.

-

Temperature Range: 25 °C to 200 °C.

-

Heating Rate: 10 °C/min.[4]

-

Atmosphere: Nitrogen purge.

-

Procedure: The heat flow to the sample is measured relative to a reference as the temperature is increased. The broad endotherm at lower temperatures is indicative of the dehydration process, while the sharp endotherm at a higher temperature corresponds to the melting of the resulting anhydrous form.

-

X-ray Powder Diffraction (XRPD)

XRPD is a critical technique for identifying the crystalline form of Indapamide and assessing whether the crystal lattice changes during hydration and dehydration. Studies have shown that the primary crystal structure of Indapamide remains largely intact upon the removal of water, which is a key indicator of a non-stoichiometric hydrate.[1][2]

3.2.1 Experimental Protocol

-

Instrument: Bruker D8 Advance diffractometer or equivalent.

-

Radiation Source: Cu Kα radiation.

-

Scan Mode: Continuous scan.

-

Scan Range (2θ): 3° to 40°.

-

Step Size: 0.008°.

-

Step Time: 15 seconds.

-

Sample Preparation: Samples are back-loaded to minimize preferred orientation. The sample holder is rotated during the measurement.[6]

-

Procedure: The sample is exposed to the X-ray beam, and the diffraction pattern is collected. The resulting diffractogram is a fingerprint of the crystalline structure. Comparison of the XRPD patterns of the hydrated and dehydrated forms reveals any structural changes.

Water Content Determination: Karl Fischer Titration

Karl Fischer titration is the gold standard for the quantitative determination of water content in pharmaceutical substances due to its high accuracy and specificity for water.

3.3.1 Data Presentation

| Sample | Water Content (w/w %) |

| Commercial Indapamide | 2.5 - 3.5%[3] |

| Indapamide (refined structure) | ~1.7% (corresponding to 0.35 moles of water)[7] |

3.3.2 Experimental Protocol

-

Instrument: Volumetric or coulometric Karl Fischer titrator.

-

Reagents:

-

Titrant: Karl Fischer reagent (e.g., Hydranal-Composite 5).

-

Solvent: Anhydrous methanol.

-

-

Standardization: The titrant is standardized against a known amount of water or a certified water standard, such as sodium tartrate dihydrate.

-

Procedure:

-

An appropriate amount of anhydrous methanol is added to the titration vessel and titrated to a stable endpoint to remove any residual water.

-

A precisely weighed amount of the Indapamide sample is introduced into the vessel.

-

The sample is stirred to dissolve and release the water.

-

The sample is then titrated with the Karl Fischer reagent to the electrometric endpoint.

-

The water content is calculated based on the volume of titrant consumed and its predetermined water equivalence factor.

-

Dynamic Vapor Sorption (DVS)

DVS is a powerful technique to study the interaction of a solid material with water vapor as a function of relative humidity (RH) at a constant temperature. For a non-stoichiometric hydrate like Indapamide, a DVS isotherm is expected to show a reversible and continuous uptake and loss of water with changing RH, without the sharp steps and significant hysteresis characteristic of the formation of a new stoichiometric hydrate phase.

3.4.1 Expected DVS Isotherm for Indapamide

3.4.2 Experimental Protocol

-

Instrument: DVS Adventure or similar automated vapor sorption analyzer.

-

Sample Size: 10-20 mg.

-

Temperature: 25 °C.

-

Carrier Gas: Dry nitrogen or air.

-

RH Profile: The sample is typically dried at 0% RH, then exposed to increasing RH steps (e.g., 0% to 90% in 10% increments) followed by decreasing RH steps back to 0%. The mass change is monitored at each step until equilibrium is reached.

-

Procedure: The instrument measures the change in sample mass as the RH is varied, generating a sorption-desorption isotherm.

Visualization of Experimental Workflows and Structural Concepts

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the non-stoichiometric hydrate nature of Indapamide.

Caption: Workflow for characterizing Indapamide's non-stoichiometric hydrate nature.

Conceptual Crystal Packing of Indapamide Hydrate

This diagram provides a conceptual representation of how water molecules might be situated within the crystal lattice of Indapamide, as suggested by crystallographic studies.[1][2]

Caption: Conceptual packing of Indapamide with water in voids.

Conclusion

The evidence from a range of analytical techniques robustly supports the classification of Indapamide as a non-stoichiometric hydrate. The variable and reversible water content, continuous water loss upon heating, and the stability of the crystal lattice during hydration/dehydration cycles are all hallmarks of this behavior. For drug development professionals, this understanding is crucial for defining appropriate storage conditions, manufacturing processes, and quality control specifications to ensure the consistent performance and stability of Indapamide-containing drug products. Further investigation using Dynamic Vapor Sorption would provide a more detailed picture of the sorption and desorption kinetics and further solidify the understanding of this material's interaction with water.

References

- 1. researchgate.net [researchgate.net]

- 2. tainstruments.com [tainstruments.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]

- 6. thermalsupport.com [thermalsupport.com]

- 7. ingentaconnect.com [ingentaconnect.com]

Elucidating the Interaction of Indapamide Hemihydrate with the Na+/Cl- Cotransporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between Indapamide hemihydrate, a thiazide-like diuretic, and its pharmacological target, the Na+/Cl- cotransporter (NCC). Understanding this interaction at a structural and functional level is critical for the development of novel antihypertensive therapies with improved efficacy and specificity.

Executive Summary

This compound exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[1][2] Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of human NCC in complex with Indapamide.[3][4][5] These studies reveal that Indapamide binds to an orthosteric site within the ion translocation pathway, effectively blocking the reabsorption of sodium and chloride ions.[3][6] This guide synthesizes the current structural, functional, and mechanistic data, offering a comprehensive resource for researchers in pharmacology and drug development.

Molecular Mechanism of Interaction

Structural studies have definitively shown that Indapamide nestles into a pocket located approximately midway through the NCC's ion translocation path.[3] This binding physically obstructs the pathway, preventing the cotransport of Na+ and Cl- ions from the tubular lumen into the epithelial cells. The binding site is considered "orthosteric" as it overlaps with the ion-binding sites.[3]

The interaction involves a series of key residues within the transmembrane domain (TMD) of NCC that stabilize the drug molecule through hydrogen bonds and hydrophobic interactions.[7] The indoline moiety and the sulfamoyl group of Indapamide are crucial for its high-affinity binding.[7][8]

Quantitative Data of Indapamide-NCC Interaction

The following tables summarize the available quantitative data characterizing the interaction between Indapamide and NCC.

Table 1: Binding Affinity and Potency

| Parameter | Species/System | Value | Method | Reference |

| Kd (Dissociation Constant) | Pig renal cortex membranes | 35 ± 13 nM | [3H]Indapamide Binding Assay | [9] |

| Bmax (Binding Site Density) | Pig renal cortex membranes | 40 ± 9 pmol/mg protein | [3H]Indapamide Binding Assay | [9] |

Table 2: Functional Inhibition Data

| Assay Type | Cell Line | Inhibitor | Key Findings | Reference |

| Cl- Influx Assay | HEK293 cells expressing NCC | Indapamide | Complete blockage of NCC-mediated Cl- influx | [3] |

| Alanine Scanning Mutagenesis | HEK293 cells | Indapamide | N226A mutation shows reduced sensitivity to Indapamide inhibition | [3][8] |

Signaling and Regulatory Pathways

The primary mechanism of Indapamide is direct competitive inhibition of NCC. However, the activity of NCC itself is tightly regulated by a complex signaling cascade, primarily the WNK-SPAK kinase pathway, which controls the phosphorylation state and subsequent activity of the cotransporter.

Caption: Regulatory pathway of NCC activity and site of Indapamide inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

This protocol outlines the general workflow used to determine the co-structure of Indapamide bound to NCC.

Caption: General workflow for Cryo-EM structural analysis of the NCC-Indapamide complex.

Methodology:

-

Protein Expression and Purification: Human NCC is overexpressed in a suitable cell line, such as HEK293, and purified using affinity chromatography.

-

Complex Formation: The purified NCC is incubated with a saturating concentration of Indapamide to ensure binding.

-

Cryo-EM Sample Preparation: The NCC-Indapamide complex is applied to EM grids, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving its native structure.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.

-

Image Processing: Sophisticated software is used to correct for beam-induced motion, select individual particle images, and classify them into different views. These views are then used to reconstruct a 3D density map of the complex.

-

Model Building: An atomic model of the NCC-Indapamide complex is built into the cryo-EM density map and refined to high resolution.[3][4]

Cell-Based Chloride Influx Assay

This functional assay measures the inhibitory effect of Indapamide on NCC activity in a cellular context.[3]

Caption: Workflow for the YFP-based chloride influx assay to measure NCC inhibition.

Methodology:

-

Cell Line Preparation: A stable HEK293 cell line is generated to co-express human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).

-

Drug Incubation: Cells are pre-incubated with varying concentrations of Indapamide or a vehicle control.

-

Ion Gradient Establishment: Cells are washed and incubated in a chloride-free medium to lower the intracellular chloride concentration.

-

Influx Measurement: A chloride-containing solution is perfused over the cells, initiating NCC-mediated Cl- influx. The influx of Cl- quenches the YFP fluorescence.

-

Data Acquisition: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.

-

Analysis: The initial rate of fluorescence quenching is proportional to the rate of Cl- influx and thus NCC activity. The inhibitory effect of Indapamide is determined by comparing the rates in treated versus untreated cells.[3]

Radiotracer Ion Uptake Assay

This is a classic method to directly measure the transport activity of cotransporters like NCC.

Methodology:

-

System Preparation: Xenopus laevis oocytes are injected with cRNA encoding the NCC transporter and allowed to express the protein over several days.[10]

-

Pre-incubation: Oocytes are pre-incubated in a K+ and Cl- free medium containing ouabain (to block the Na+/K+ pump) and bumetanide (to block other cotransporters). Test groups are also incubated with Indapamide.[10]

-

Uptake Period: The assay is initiated by transferring the oocytes to an uptake medium containing the radioactive tracer, typically 22Na+, along with Na+ and Cl- to drive transport.[10]

-

Washing: After a defined period (e.g., 60 minutes), the uptake is stopped by washing the oocytes multiple times in an ice-cold, isotope-free solution to remove extracellular tracer.[10]

-

Quantification: Individual oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Analysis: The amount of tracer uptake is a direct measure of NCC-mediated ion transport. The difference in uptake between control and Indapamide-treated oocytes indicates the level of inhibition.

Conclusion

The interaction of Indapamide with the Na+/Cl- cotransporter is now understood in high-resolution detail. Structural biology has revealed an orthosteric binding mode that directly occludes the ion translocation pathway. This molecular understanding, supported by quantitative binding and functional data, provides a solid foundation for the rational design of next-generation diuretics. The experimental protocols detailed herein serve as a guide for future research aimed at discovering and characterizing novel NCC inhibitors with enhanced therapeutic profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Indapamide? [synapse.patsnap.com]

- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification and pharmacological properties of binding sites for the atypical thiazide diuretic, indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Accurate Quantification of Indapamide Hemihydrate in Bulk and Pharmaceutical Dosage Forms

Audience: Researchers, scientists, and drug development professionals.

Abstract This document details a simple, precise, and accurate isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Indapamide hemihydrate. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control analysis of Indapamide in bulk drug substance and tablet formulations.[1][2] The chromatographic separation is achieved on a C18 column using a buffered mobile phase, with UV detection at an optimal wavelength. The validation parameters, including specificity, linearity, accuracy, precision, robustness, and sensitivity (LOD/LOQ), are established and presented.

Experimental Protocols

Materials and Equipment

-

Reference Standard: Indapamide Reference Standard (e.g., USP or EP grade).[3]

-

Sample: Indapamide tablets (e.g., 2.5 mg).

-

Reagents: Acetonitrile (HPLC Grade), o-Phosphoric Acid (AR Grade), Potassium Hydroxide (AR Grade), Methanol (HPLC Grade), and Water (HPLC or Milli-Q grade).[1]

-

Equipment:

Preparation of Solutions

-

Mobile Phase Preparation (0.05% o-Phosphoric Acid Buffer pH 3.0 : Acetonitrile, 60:40 v/v):

-

Prepare a 0.05% aqueous solution of o-phosphoric acid.

-

Adjust the pH of this solution to 3.0 using a potassium hydroxide solution.[1]

-

Mix 600 mL of the pH 3.0 buffer with 400 mL of Acetonitrile.

-

Degas the resulting mobile phase by sonicating for 15-20 minutes and filter through a 0.45 µm membrane filter before use.[1]

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Working Standard Solutions for Linearity:

-

From the Standard Stock Solution, prepare a series of dilutions in 10 mL volumetric flasks using the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[1]

-

-

Sample Solution Preparation (from Tablets):

-

Weigh and finely powder 20 Indapamide tablets to determine the average weight.[4]

-

Accurately weigh a portion of the powder equivalent to 25 mg of Indapamide and transfer it to a 25 mL volumetric flask.

-

Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[1][4]

-

Make up the volume to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter to obtain a stock sample solution of 1000 µg/mL.[1]

-

Dilute this solution with the mobile phase to obtain a final working concentration within the linearity range (e.g., 40 µg/mL).

-

Method Validation Protocol

The developed method was validated as per ICH Q2(R1) guidelines.[2][5][6]

System Suitability

Before analysis, the chromatographic system's suitability was confirmed by injecting a standard solution (e.g., 40 µg/mL) six times. The acceptance criteria for system suitability parameters like theoretical plates, tailing factor, and %RSD of peak area were evaluated.[7]

Specificity

Specificity was assessed by injecting the mobile phase (as a blank) and a solution containing formulation excipients to check for any interference at the retention time of Indapamide.

Linearity

Linearity was determined by injecting the prepared working standard solutions (10-100 µg/mL) in triplicate.[1] A calibration curve was constructed by plotting the mean peak area against the corresponding concentration, and the correlation coefficient (R²) was calculated.[8]

Accuracy (% Recovery)

Accuracy was evaluated by the standard addition method. A known amount of standard drug was added to a pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate, and the percentage recovery was calculated. The mean recovery should be within 100 ± 2%.[5]

Precision

-

Repeatability (Intra-day Precision): Six replicate injections of a single concentration (e.g., 40 µg/mL) were made on the same day, and the %RSD was calculated.[4]

-

Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst to assess inter-day variability, and the %RSD was calculated.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated from the standard deviation of the y-intercepts of the regression line (σ) and the slope (S) of the calibration curve using the formulas: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S).[5][8]

Robustness

The robustness of the method was determined by introducing small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min).[4]

-

Mobile phase composition (e.g., Acetonitrile content ± 2%).

-

pH of the buffer (± 0.2 units). The effect of these changes on the system suitability parameters was observed.

Data and Results

Quantitative data for the method validation are summarized in the tables below.

Table 1: Optimized Chromatographic Conditions and System Suitability Parameters

| Parameter | Condition / Value | Acceptance Criteria |

|---|---|---|

| Instrument | HPLC with UV Detector | - |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | - |

| Mobile Phase | 0.05% o-PA Buffer (pH 3.0) : Acetonitrile (60:40 v/v)[1] | - |

| Flow Rate | 1.0 mL/min[1] | - |

| Detection Wavelength | 240 nm[1] | - |

| Injection Volume | 20 µL[1] | - |

| Column Temperature | Ambient | - |

| Retention Time (Rt) | ~6.76 min[1] | - |

| Theoretical Plates | > 2000 | Pass |

| Tailing Factor | ≤ 2.0 | Pass |

| % RSD of Peak Area | ≤ 2.0% | Pass |

Table 2: Linearity and Sensitivity

| Parameter | Result |

|---|---|

| Linearity Range | 10 - 100 µg/mL[1] |

| Regression Equation | y = mx + c |

| Correlation Coefficient (R²) | > 0.999[4] |

| Limit of Detection (LOD) | ~0.52 µg/mL[4][8] |

| Limit of Quantitation (LOQ) | ~0.78 µg/mL[4][8] |

Table 3: Accuracy (% Recovery) | Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery ± SD | | :--- | :--- | :--- | :--- | :--- | | 80% | 32 | (Result) | (Result) | \multirow{3}{*}{(Result between 98-102%)[4]} | | 100% | 40 | (Result) | (Result) | | 120% | 48 | (Result) | (Result) |

Table 4: Method Precision

| Precision Type | Concentration (µg/mL) | Peak Area (% RSD, n=6) | Acceptance Criteria |

|---|---|---|---|

| Intra-day | 40 | < 1.0%[4] | ≤ 2.0% |

| Inter-day | 40 | < 1.0%[4] | ≤ 2.0% |

Table 5: Robustness Analysis | Parameter Varied | Variation | Retention Time (min) | Tailing Factor | % RSD | | :--- | :--- | :--- | :--- | :--- | | Flow Rate | 0.9 mL/min | (Result) | (Result) | \multirow{2}{}{(Results should remain within system suitability limits)} | | | 1.1 mL/min | (Result) | (Result) | | Mobile Phase % | ACN: 38% | (Result) | (Result) | \multirow{2}{}{(Results should remain within system suitability limits)} | | | ACN: 42% | (Result) | (Result) |

Workflow Visualization

Caption: Experimental workflow for RP-HPLC method development and validation.

Conclusion

The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of this compound in bulk and tablet dosage forms.[4] The method was validated according to ICH guidelines, and all parameters were found to be within the acceptable limits. This method can be effectively applied for routine quality control and analysis in the pharmaceutical industry.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. uspbpep.com [uspbpep.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pharmtech.com [pharmtech.com]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. ijpsjournal.com [ijpsjournal.com]

Application Note: Stability-Indicating UHPLC-UV Assay for the Combined Dosage Form of Indapamide Hemihydrate and Perindopril Arginine

Abstract

This application note details a validated stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection for the simultaneous quantification of Indapamide Hemihydrate and Perindopril Arginine in pharmaceutical dosage forms. The developed method is rapid, accurate, precise, and specific, capable of separating both active pharmaceutical ingredients (APIs) from their degradation products. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the stability-indicating nature of the assay. This method is suitable for routine quality control analysis and stability testing of this compound and Perindopril Arginine in combination drug products.

Introduction

Perindopril Arginine is an angiotensin-converting enzyme (ACE) inhibitor, and this compound is a thiazide-like diuretic.[1] Their combination is widely used for the management of hypertension.[2][3] A stability-indicating analytical method is crucial for ensuring the safety, efficacy, and quality of the combined dosage form by monitoring the drug content and the formation of any degradation products during the shelf life of the product. This document provides a comprehensive protocol for a UHPLC-UV method that effectively separates and quantifies Perindopril Arginine and this compound in the presence of their potential degradants.

Experimental

Instrumentation and Materials

-

UHPLC System: An Acquity UPLC® system (Waters) or equivalent, equipped with a photodiode array (PDA) or UV detector.

-

Column: Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.[2][3][4]

-

Analytical Balance: Mettler Toledo or equivalent.

-

pH Meter: Calibrated pH meter.

-

Reference Standards: Perindopril Arginine and this compound reference standards.

-

Reagents: Acetonitrile (HPLC grade), Formic acid (AR grade), Acetic acid (AR grade), and purified water.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized UHPLC-UV Chromatographic Conditions

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2][3][4] |

| Mobile Phase | 0.01% v/v Formic acid in water (pH adjusted to 4 with Acetic acid) and Acetonitrile (40:60 v/v)[2][3][4] |

| Flow Rate | 0.3 mL/min[5] |

| Injection Volume | 10 µL[5] |

| Column Temperature | 25°C |

| Detection Wavelength | 215 nm[5][6] |

| Run Time | Less than 5 minutes[2][3][4] |

Protocols

Preparation of Standard Solutions

-

Standard Stock Solution: Accurately weigh and transfer 50 mg of Perindopril Arginine and 12.5 mg of this compound reference standards into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase to obtain a stock solution.

-

Working Standard Solution: From the stock solution, pipette an appropriate volume and dilute with the mobile phase to obtain a final concentration of approximately 50 µg/mL of Perindopril Arginine and 12.5 µg/mL of this compound.

Preparation of Sample Solutions

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to one tablet's content (e.g., 5 mg Perindopril Arginine and 1.25 mg this compound) and transfer it to a 100 mL volumetric flask.[5]

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the APIs.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

-

The resulting solution is expected to have a concentration of 50 µg/mL of Perindopril Arginine and 12.5 µg/mL of this compound.

Method Validation

The developed method was validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[5][6]

Table 2: Summary of Method Validation Parameters

| Parameter | Perindopril Arginine | This compound |

| Linearity Range (µg/mL) | 24 - 56 | 7.5 - 17.5[6] |

| Correlation Coefficient (r²) | > 0.999 | > 0.999[6] |

| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |

| Precision (%RSD) | < 2.0 | < 2.0 |

| Limit of Detection (LOD) (µg/mL) | To be determined | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined | To be determined |

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6] The drug product was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[6]

Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat the sample solution with 1N HCl and heat at 60°C for 1 hour.[5] Neutralize the solution before injection.

-

Base Hydrolysis: Treat the sample solution with 1N NaOH and heat at 60°C for 1 hour.[5] Neutralize the solution before injection.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug product to dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug product to UV light (254 nm) and visible light in a photostability chamber.

Table 3: Summary of Forced Degradation Results

| Stress Condition | % Degradation of Perindopril Arginine | % Degradation of this compound |

| Acid Hydrolysis (1N HCl, 60°C, 1h) | Significant Degradation[5] | To be determined |

| Base Hydrolysis (1N NaOH, 60°C, 1h) | To be determined | To be determined |

| Oxidative (3% H₂O₂, RT, 24h) | Significant Degradation[5] | To be determined |

| Thermal (105°C, 24h) | To be determined | To be determined |

| Photolytic | To be determined | To be determined |

Visualizations

Caption: Experimental workflow for the UHPLC-UV assay.

Caption: Logical workflow for forced degradation studies.

Results and Discussion

The developed UHPLC-UV method successfully separated Perindopril Arginine and this compound from their degradation products within a short run time of less than 5 minutes.[2][3][4] The method was found to be linear, accurate, and precise over the specified concentration ranges. The forced degradation studies showed that the method is stability-indicating, as the peaks of the active ingredients were well-resolved from the peaks of the degradation products formed under various stress conditions. Significant degradation was observed under acidic and oxidative conditions.[5]

Conclusion

A simple, rapid, and reliable stability-indicating UHPLC-UV method has been developed and validated for the simultaneous determination of Perindopril Arginine and this compound in a combined pharmaceutical dosage form. The method is suitable for routine quality control testing and stability studies in the pharmaceutical industry.

References

- 1. A Review on Analytical Method Development and Validation for Simultaneous Estimation of Perindopril and Indapamide in Bulk and Pharmaceutical Dosage Form by RP-HPLC [ideas.repec.org]

- 2. UHPLC-UV Method for Simultaneous Determination of Perindopril Arginine and this compound in Combined Dosage Form: A Stability-Indicating Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide in combined dosage form by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Impurity Profiling of Indapamide Hemihydrate Using LC-MS/MS Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indapamide is a thiazide-like diuretic used for the treatment of hypertension.[1][2] The identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Indapamide are critical for ensuring drug safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities.[3] Forced degradation studies are essential for identifying potential degradation products that may form during the shelf life of a drug product and for developing stability-indicating analytical methods.[4][5][6]

This application note details an advanced Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the comprehensive impurity profiling of Indapamide hemihydrate. LC-MS/MS offers high sensitivity and selectivity, making it a powerful technique for identifying and quantifying impurities, even at trace levels.[7]

Known Impurities of Indapamide

Several process-related and degradation impurities of Indapamide have been identified. The British Pharmacopoeia (BP) lists two specific impurities.[1][8] Key impurities include:

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative) can help in identifying other potential degradation products.[4][9]

Experimental Protocols

A generalized workflow for the impurity profiling of Indapamide is presented below.

References

- 1. Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. biopharminternational.com [biopharminternational.com]

- 6. ajpsonline.com [ajpsonline.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. wujns.edpsciences.org [wujns.edpsciences.org]

- 9. researchgate.net [researchgate.net]

Standard Operating Procedure for Forced Degradation Studies of Indapamide Hemihydrate

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for conducting forced degradation studies on Indapamide hemihydrate. These studies are crucial for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Introduction

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to elicit degradation. The goal is to generate degradation products to a level of 5-20%, which helps in elucidating the intrinsic stability of the drug molecule.[1][2] This information is vital for formulation development, packaging selection, and establishing the shelf-life of the drug product. Indapamide, a thiazide-like diuretic, is susceptible to degradation under various conditions, and a thorough understanding of its stability profile is essential for ensuring its safety and efficacy.[3][4]

Scope

This SOP applies to the forced degradation of this compound bulk drug substance. The procedures outlined below cover stress conditions including hydrolysis (acidic and basic), oxidation, thermal, and photolytic degradation.

Responsibilities

It is the responsibility of qualified laboratory personnel (researchers, scientists) to perform these studies, document all experimental details, and report the findings accurately. All personnel should be trained on the procedures described herein and adhere to all laboratory safety guidelines.

Equipment and Materials

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

-

LC-MS/MS system for identification and structural characterization of degradation products[1]

-

pH meter

-

Analytical balance

-

Water bath or oven for thermal studies

-

Photostability chamber

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

-

-

Chemicals and Reagents:

-

This compound reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

-

Acetic acid

-

Experimental Protocols

The following protocols are designed to induce degradation of this compound to a target level of approximately 5-20%. All solutions should be prepared using HPLC-grade water and solvents.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

Hydrolytic Degradation

5.2.1 Acid Hydrolysis

-

To a suitable volume of the stock solution, add an equal volume of 1 M HCl.

-

Reflux the solution at 80°C for 2 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 1 M NaOH.

-

Dilute the solution to a suitable concentration for HPLC analysis.

5.2.2 Base Hydrolysis

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.

-

Reflux the solution at 80°C for 4 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 M HCl.

-

Dilute the solution to a suitable concentration for HPLC analysis.

-

Note: Indapamide shows significant instability to alkaline hydrolysis, with studies showing up to 29.55% degradation at 50°C.[1][2]

5.2.3 Neutral Hydrolysis

-

To a suitable volume of the stock solution, add an equal volume of HPLC-grade water.

-

Reflux the solution at 80°C for 6 hours.

-

Cool the solution to room temperature.

-

Dilute the solution to a suitable concentration for HPLC analysis.

Oxidative Degradation

-

To a suitable volume of the stock solution, add an equal volume of 30% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the solution to a suitable concentration for HPLC analysis.

Thermal Degradation

-

Accurately weigh a sample of this compound powder and place it in a petri dish.

-

Expose the solid drug to a temperature of 100°C in a hot air oven for 48 hours.

-

For solution-state thermal stress, reflux the stock solution at 80°C for 48 hours.

-

After the specified time, cool the sample and prepare a solution of a suitable concentration for HPLC analysis.

Photolytic Degradation

-

Accurately weigh a sample of this compound powder and spread it as a thin layer in a petri dish.

-

Expose the sample to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Simultaneously, a control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber to serve as a dark control.

-

After exposure, prepare solutions of both the exposed and control samples at a suitable concentration for HPLC analysis.

Analytical Methodology

A stability-indicating HPLC method is crucial for the analysis of stressed samples. The method should be able to separate the intact drug from its degradation products.

-

Column: Shiseido Capcell Pak C18 (250mm × 4.6mm i.d., 5µm particle size) or equivalent.[5]

-

Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 5.8) in a 60:40 v/v ratio.[5] An alternative could be a gradient elution with methanol and 0.2% acetic acid in water.[1]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 241 nm.[5]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Data Presentation

Summarize the quantitative results of the forced degradation studies in a clear and concise table.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Indapamide | Degradation Products Observed |

| Acid Hydrolysis | 1 M HCl | 2 hours | 80°C | ~8.25%[1] | DP1, DP2 |

| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | ~29.55% (at 50°C)[1][2] | DP1, DP3 |

| Neutral Hydrolysis | Water | 6 hours | 80°C | ~1.5% | Minor degradation |

| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | ~2.5%[1] | DP4 |

| Thermal Degradation (Solid) | Dry Heat | 48 hours | 100°C | ~5.0% | Minor degradation |

| Photolytic Degradation | ICH Q1B | - | - | ~0.50%[1] | Minor degradation |

DP1: 4-chloro-3-sulfamoylbenzoic acid DP2: 2-methyl-2,3-dihydro-1H-indol-1-amine DP3: Dehydro-indapamide (Impurity B) DP4: N-oxide of Indapamide (tentative)

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation study of this compound.

References

- 1. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Stability-Indicating HPLC Method with Kinetics Study for the Concurrent Analysis of Anti-Hypertensive Drug Combination of Atenolol and Indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

Application of ¹³C Solid-State NMR for the Structural Analysis of Indapamide Hemihydrate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indapamide is a diuretic drug widely used in the treatment of hypertension. Its solid-state structure is crucial for its stability, dissolution, and bioavailability. Indapamide hemihydrate has been a subject of structural ambiguity, with conflicting crystallographic data present in the Cambridge Structural Database (CSD). This application note details the use of ¹³C solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy as a powerful, non-destructive technique to resolve such crystallographic uncertainties and provide a definitive structural analysis of this compound. Specifically, ¹³C ssNMR was instrumental in determining that the crystal structure of this compound contains four distinct molecules in the asymmetric unit (Z' = 4), rather than exhibiting disorder as previously suggested.[1][2][3][4] This approach, often termed NMR crystallography, combines experimental ssNMR data with computational methods to refine and validate crystal structures.[3]

Experimental Protocols

A detailed methodology for the key ¹³C solid-state NMR experiments is provided below. This protocol is based on the successful application of ¹³C Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR for the structural elucidation of this compound.[5]

1. Sample Preparation

-

Material: Commercially available this compound was used without further purification.[5]

-

Packing: The powdered sample was packed into a 4 mm Zirconia (ZrO₂) rotor for magic-angle spinning.

2. ¹³C CP/MAS Solid-State NMR Spectroscopy

-

Instrumentation:

-

Experimental Parameters:

-

Operating Frequencies: 499.69 MHz for ¹H and 125.65 MHz for ¹³C.[5]

-

Magic-Angle Spinning (MAS) Rate: 9.0 kHz.[5]

-

Cross-Polarization (CP) Contact Time: 1.0 ms.[5]

-

Recycle Delay: 7.0 s.[5]

-

¹H 90° Pulse Width: 3.4 µs.[5]

-

¹³C 90° Pulse Width: 4.0 µs.[5]

-

Number of Scans: 512.[5]

-

Spectral Width: 50 kHz.[5]

-

Acquisition: SPINAL-64 heteronuclear decoupling was employed during acquisition with a ¹H nutation frequency of approximately 73.5 kHz.[5]

-

Referencing: The ¹³C chemical shifts were externally referenced to the high-frequency signal of adamantane at 38.5 ppm.[5]

-

Temperature: All experiments were conducted at ambient temperature.[5]

-

Data Presentation & Analysis

The high-resolution ¹³C CP/MAS NMR spectrum of this compound reveals multiple resonances for individual carbon sites. This observation is a direct indication that the asymmetric unit of the crystal lattice contains more than one molecule (Z' > 1).[3] For instance, the signals corresponding to the methyl (Me) and carbonyl (C=O) groups clearly show a splitting pattern consistent with four distinct molecular environments, supporting a Z' = 4 structure.[3]

Table 1: Experimental Solid-State NMR Parameters for ¹³C CP/MAS of this compound

| Parameter | Value |

| Nucleus | ¹³C |

| Experiment Type | Cross-Polarization / Total Sideband Suppression (CP/TOSS) |

| Spectrometer Frequency | 125.65 MHz |

| MAS Frequency | 9.0 kHz |

| ¹H 90° Pulse | 3.4 µs |

| ¹³C 90° Pulse | 4.0 µs |

| Contact Time | 1.0 ms |

| Recycle Delay | 7.0 s |

| Number of Scans | 512 |

| Spectral Width | 50 kHz |

| Source: Adapted from supplementary information of Evans et al., 2022.[5] |

Table 2: Fitted ¹³C Chemical Shifts for Methyl (Me) and Carbonyl (C=O) Signals of this compound

| Signal Group | Fitted Chemical Shift 1 (ppm) | Fitted Chemical Shift 2 (ppm) | Fitted Chemical Shift 3 (ppm) | Fitted Chemical Shift 4 (ppm) |

| Methyl (Me) | 16.02 | 16.76 | 16.80 | 17.64 |

| Carbonyl (C=O) | 167.7 | 168.6 | 168.9 | 169.5 |

| Source: Data from lineshape analysis presented in Evans et al., 2022.[5] |

The quantitative analysis of the spectral data is further enhanced by comparing the experimental chemical shifts with those calculated from first-principles using the Gauge-Including Projector Augmented Wave (GIPAW) method for the proposed crystal structures. The root-mean-square deviation (RMSD) between the experimental and calculated ¹³C chemical shifts for the correct Z' = 4 structure (WOCPEM) was found to be 1.70 ppm, which is in good agreement with literature precedents and supports the validity of this structural model.[3]

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for ¹³C ssNMR analysis of this compound.

Diagram 2: Logic for Structural Resolution

References

- 1. Resolving alternative structure determinations of indapamide using 13C solid-state NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Resolving alternative structure determinations of indapamide using 13 C solid-state NMR - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06256E [pubs.rsc.org]

- 4. Resolving alternative structure determinations of indapamide using 13C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Utilizing X-ray powder diffraction (XRPD) for the analysis of Indapamide hemihydrate crystalline forms

Introduction

Indapamide is a diuretic and antihypertensive drug that can exist in various solid-state forms, including polymorphs and pseudopolymorphs (solvates and hydrates). The specific crystalline form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability. Therefore, it is crucial to monitor and control the crystalline form of Indapamide during drug development and manufacturing. X-ray powder diffraction (XRPD) is a powerful and non-destructive analytical technique widely used for the identification, characterization, and quantification of crystalline materials.[1][2] This document provides detailed application notes and protocols for the utilization of XRPD in the analysis of Indapamide hemihydrate and its other known crystalline forms.

Crystalline Forms of Indapamide

Several crystalline forms of Indapamide have been reported in the literature. The commercial form is typically a hemihydrate.[3] In addition to the hemihydrate, a polymorphic form (Form I) and several pseudopolymorphic solvates have been identified.[4][5] Each crystalline form possesses a unique crystal lattice, resulting in a distinct XRPD pattern that serves as a fingerprint for its identification.[6]

Data Presentation: Comparative XRPD Peak Data

The following tables summarize the characteristic XRPD peaks (in degrees 2θ) for this compound and other known crystalline forms, compiled from various sources. These tables are essential for the identification and differentiation of the various solid forms of Indapamide.

Table 1: Characteristic XRPD Peaks for this compound (Commercial Form)

| 2θ (°) |

| 10.74 |

| 13.97 |

| 14.77 |

| (Note: These are the most intense peaks reported for the commercial hemihydrate form. The full pattern contains additional peaks of lower intensity.)[7] |

Table 2: Characteristic XRPD Peaks for Indapamide Form I

| 2θ (°) |

| 7.98 |

| 10.99 |

| 11.80 |

| 17.34 |

| 17.68 |

| 19.89 |

| 24.01 |

| 25.99 |

| 28.02 |

| 29.88 |

| (Source: Compiled from data reported in scientific literature)[8] |

Table 3: Characteristic XRPD Peaks for Indapamide Solvates

| Solvate-I (2θ °) | Solvate-II (2θ °) | Solvate-III (2θ °) |

| 8.33 | 8.31 | 12.13 |

| 10.37 | 10.32 | 13.24 |

| 16.71 | 16.68 | 14.06 |

| 18.01 | 17.98 | 16.40 |

| 18.55 | 18.52 | 18.28 |

| 20.84 | 20.79 | 19.28 |

| 24.93 | 24.89 | 21.43 |

| 25.48 | 25.43 | 22.57 |

| 27.22 | 27.18 | 26.38 |

| 31.01 | 30.98 | 26.69 |

| (Source: Compiled from data reported in scientific literature)[8] |

Experimental Protocols

This section outlines the recommended methodologies for sample preparation, data acquisition, and data analysis for the XRPD analysis of Indapamide crystalline forms.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality and reproducible XRPD data.

-

Objective: To obtain a fine, uniform powder with a random orientation of crystallites.

-

Protocol:

-

Place a small amount (typically 10-50 mg) of the Indapamide sample into a mortar.

-

Gently grind the sample with a pestle for 1-2 minutes to reduce particle size and ensure homogeneity. Avoid excessive grinding, which may induce phase transformations.

-

The finely ground powder is then mounted onto a sample holder. Common sample holders include zero-background silicon wafers or standard aluminum or glass holders.

-

Ensure the powder surface is flat and level with the surface of the sample holder to avoid errors in peak positions.[9]

-

XRPD Data Acquisition

The following are typical instrument parameters for the analysis of pharmaceutical materials. These may need to be optimized depending on the specific instrument and the nature of the sample.

-

Instrumentation: A laboratory X-ray powder diffractometer equipped with a copper (Cu) X-ray source is commonly used.

-

Protocol:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Mode: Continuous scan

-

Scan Range (2θ): 3° to 40°

-

Step Size: 0.02°

-

Scan Speed/Time per Step: 1-2 seconds per step (a slower scan speed can improve the signal-to-noise ratio)

-

Sample Spinner: Use of a sample spinner is recommended to minimize preferred orientation effects.

-

Data Analysis

-

Objective: To identify the crystalline form(s) present in the sample and, if necessary, to quantify the amounts of different forms.

-

Protocol:

-

Phase Identification: The acquired XRPD pattern is compared to standard patterns of known Indapamide crystalline forms (as provided in Tables 1-3) or reference patterns from crystallographic databases. The identification is based on the matching of peak positions (2θ) and relative intensities.

-

Quantitative Analysis: If the sample is a mixture of crystalline forms, quantitative analysis can be performed by comparing the intensities of characteristic, non-overlapping peaks of each form. This typically requires the creation of a calibration curve using mixtures of known compositions.

-

Data Processing Software: Utilize the instrument's software for data visualization, background subtraction, peak searching, and comparison with reference patterns.

-

Visualization of Workflows

The following diagrams illustrate the logical workflow for the analysis of Indapamide crystalline forms and the decision-making process based on the XRPD results.

Caption: General workflow for XRPD analysis.

Caption: Decision tree for form identification.

Conclusion

XRPD is an indispensable tool for the solid-state characterization of Indapamide. The protocols and data presented in these application notes provide a framework for researchers, scientists, and drug development professionals to accurately identify and differentiate between the hemihydrate and other crystalline forms of Indapamide, ensuring the quality, consistency, and performance of the final drug product.

References

- 1. researchgate.net [researchgate.net]

- 2. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]

- 3. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. usp.org [usp.org]

Application Notes & Protocols: Development of a Discriminative Dissolution Testing Method for Indapamide Hemihydrate Modified-Release Tablets

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low solubility and high permeability. For modified-release formulations of Indapamide, the in-vitro dissolution test is a critical quality control parameter, as it is expected to predict the in-vivo performance of the drug product. A discriminative dissolution method is essential during drug development to differentiate between formulations with variations in composition or manufacturing processes that could potentially impact bioavailability.[1][2][3] This document provides detailed application notes and protocols for the development of such a method for Indapamide hemihydrate modified-release tablets.

Method Development Strategy

The development of a discriminative dissolution method involves a systematic approach to select and optimize various parameters to ensure the method is sensitive to critical quality attributes of the formulation.

References

Application Notes and Protocols: Indapamide Hemihydrate in Combination Therapies for Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Indapamide hemihydrate in combination with other antihypertensive agents, specifically angiotensin-converting enzyme (ACE) inhibitors and calcium channel blockers. The information is compiled from major clinical trials and research studies to guide further research and development in the field of hypertension management.

Introduction